9-cyclopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-cyclopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). It was discovered by Pfizer in 2003 and has been studied extensively for its potential therapeutic applications in various autoimmune diseases.
Mécanisme D'action
9-cyclopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione selectively inhibits JAK3, which is a member of the Janus kinase family of intracellular tyrosine kinases. JAK3 is involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), which is critical for the activation and proliferation of T cells. By inhibiting JAK3, 9-cyclopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can reduce the activation and proliferation of T cells, which play a key role in the pathogenesis of autoimmune diseases.
Biochemical and physiological effects:
9-cyclopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has been shown to have potent immunosuppressive effects in vitro and in vivo. In animal models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, 9-cyclopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has been shown to reduce inflammation and disease severity. In clinical trials, 9-cyclopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has been shown to improve the symptoms of rheumatoid arthritis and psoriasis, and is currently being studied for its potential in other autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 9-cyclopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione in lab experiments include its potent and selective inhibition of JAK3, which allows for the specific modulation of the immune response. However, the limitations of using 9-cyclopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione include its potential off-target effects, as well as the need for careful dosing and monitoring due to its immunosuppressive properties.
Orientations Futures
For the research on 9-cyclopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione include the identification of its potential therapeutic applications in other autoimmune diseases, as well as the optimization of its dosing and delivery methods to minimize side effects. Additionally, the development of more selective JAK3 inhibitors may provide further insights into the role of JAK3 in immune function and may lead to the development of more effective therapies for autoimmune diseases.
Méthodes De Synthèse
The synthesis of 9-cyclopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves several steps, including the condensation of 2,6-diaminopurine with cyclopentanone, followed by cyclization with acetic anhydride and subsequent oxidation to form the final product. The synthesis process has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
9-cyclopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the function of JAK3, which plays a critical role in the activation of T cells and B cells, and thus, has the potential to suppress the immune response and reduce inflammation.
Propriétés
Formule moléculaire |
C15H21N5O2 |
---|---|
Poids moléculaire |
303.36 g/mol |
Nom IUPAC |
9-cyclopentyl-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H21N5O2/c1-17-12-11(13(21)18(2)15(17)22)20-9-5-8-19(14(20)16-12)10-6-3-4-7-10/h10H,3-9H2,1-2H3 |
Clé InChI |
NARMXGYEFNCBFB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCCN(C3=N2)C4CCCC4 |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N3CCCN(C3=N2)C4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.